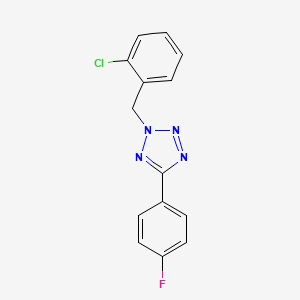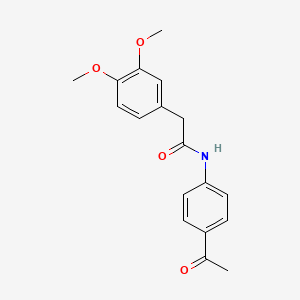
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of substituted thiosemicarbazide or thiohydrazide in the presence of a metal catalyst such as manganese(II) nitrate, leading to the formation of thiadiazole derivatives. For example, compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine were synthesized through cyclization in the presence of manganese(II) catalysts, demonstrating the general pathway for thiadiazole synthesis which could be similar to our compound of interest (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is confirmed using various analytical techniques such as IR, NMR, and X-ray crystallography. The structure is characterized by intramolecular as well as intermolecular hydrogen bonding, contributing to its stability and biological activity. The geometrical parameters obtained from DFT studies can be compared with X-ray data for precise structure elucidation (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazoles undergo various chemical reactions, including oxidative dimerization, which could be relevant for modifying or enhancing the properties of the target compound. For instance, oxidative dimerization of thioamides can produce 3,5-disubstituted 1,2,4-thiadiazoles, suggesting potential pathways for chemical modifications of thiadiazole-based compounds (Yajima, Yamaguchi, & Mizuno, 2014).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of different substituents can alter these properties significantly, affecting their application and functionality.
Chemical Properties Analysis
Thiadiazole compounds exhibit a range of chemical properties due to their diverse functional groups. These properties include reactivity towards electrophiles and nucleophiles, potential for hydrogen bonding, and the ability to form stable complexes with metals, which can be utilized in various chemical reactions and applications.
References:
Scientific Research Applications
Synthetic MethodologiesResearch has focused on the synthesis of thiadiazole derivatives due to their significance in medicinal chemistry and material science. Takikawa et al. (1985) described convenient preparations of 3,5-disubstituted 1,2,4-thiadiazoles, highlighting the versatility of thiadiazole scaffolds in organic synthesis (Takikawa, Y., Shimada, K., Sato, K., Sato, S., & Takizawa, S., 1985). This foundational work provides insights into the chemical properties and reactivity of thiadiazole derivatives, including "N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide."
Biological Activities
The biological activities of thiadiazole derivatives have been extensively studied. Tiwari et al. (2017) conducted a study on microwave-assisted synthesis of thiadiazole derivatives, evaluating their anticancer activity. This research demonstrated the potential of thiadiazole derivatives as anticancer agents, showing promising results against several human cancer cell lines (Tiwari, S. V., Siddiqui, S., Seijas, J., Vázquez-Tato, M., Sarkate, A., Lokwani, D. K., & Nikalje, A. P., 2017). Such studies underscore the importance of "this compound" in the development of new therapeutic agents.
Material Science Applications
In material science, thiadiazole derivatives have been utilized for their electronic and photophysical properties. Ming et al. (2015) explored the use of chalcogenodiazolo[3,4-c]pyridine-based polymers, demonstrating their potential in green and near-infrared electrochromics. This study illustrates the versatility of thiadiazole derivatives in creating materials with novel optical and electronic properties (Ming, S., Zhen, S., Liu, X.-M., Lin, K., Liu, H., Zhao, Y., Lu, B., & Xu, J., 2015).
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S3/c1-8-14-15-12(21-8)13-11(17)10-6-9(7-20-10)22(18,19)16-4-2-3-5-16/h6-7H,2-5H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWHQTQMRILQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5502438.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5502457.png)


![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)


![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)


![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)